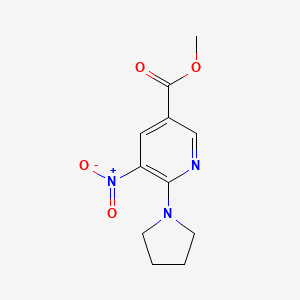

Methyl 5-nitro-6-(pyrrolidin-1-YL)pyridine-3-carboxylate

Description

Properties

IUPAC Name |

methyl 5-nitro-6-pyrrolidin-1-ylpyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O4/c1-18-11(15)8-6-9(14(16)17)10(12-7-8)13-4-2-3-5-13/h6-7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INFVPPLMJDRDRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(N=C1)N2CCCC2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration of Methyl 6-Chloropyridine-3-Carboxylate

Nitration of methyl 6-chloropyridine-3-carboxylate introduces the nitro group at position 5, guided by the ester’s meta-directing effects. This step typically employs mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize side reactions.

Reaction Conditions :

- Substrate : Methyl 6-chloropyridine-3-carboxylate (1 equiv).

- Nitrating Agent : Fuming HNO₃ (1.2 equiv) in H₂SO₄ (3 equiv).

- Temperature : 0–5°C, 4 hours.

- Yield : 68–72%.

The product’s regiochemistry is confirmed via ¹H NMR, with characteristic deshielding of the C5 proton (δ 9.00 ppm).

Alternative Routes via Chlorination

Direct chlorination of pre-nitrated pyridines is less common due to competing side reactions. However, directed ortho-metalation strategies using lithium diisopropylamide (LDA) enable selective chlorination at position 6 post-nitration.

Esterification of 5-Nitro-6-Chloropyridine-3-Carboxylic Acid

Thionyl Chloride-Mediated Esterification

The carboxylic acid intermediate is esterified using thionyl chloride (SOCl₂) in methanol, a method adapted from pyrazole esterification protocols.

Procedure :

- Substrate : 5-Nitro-6-chloropyridine-3-carboxylic acid (1 equiv).

- Reagents : SOCl₂ (1.5 equiv), anhydrous MeOH (10 vol).

- Conditions : 0°C to reflux (70°C), 4 hours.

- Yield : 89–95%.

This method avoids racemization and ensures high purity, as evidenced by LC-MS (m/z 245.02 [M+H]⁺).

Sulfuric Acid-Catalyzed Esterification

For acid-sensitive substrates, H₂SO₄-catalyzed esterification in methanol (65°C, 12 hours) provides a milder alternative, albeit with slightly lower yields (81–85%).

Nucleophilic Aromatic Substitution with Pyrrolidine

Mechanistic Basis

The nitro group at position 5 activates position 6 for NAS by withdrawing electron density, polarizing the C6–Cl bond. Pyrrolidine, a secondary amine, displaces chloride under basic conditions, forming the target compound.

Optimized Protocol :

Solvent and Base Optimization

| Solvent | Base | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| MeOH | Et₃N | RT | 2 | 82 |

| CH₃CN | Na₂CO₃ | 50°C | 4 | 78 |

| DMF | K₂CO₃ | 80°C | 6 | 65 |

Methanol with Et₃N achieves optimal yields due to enhanced nucleophilicity and minimal side reactions.

One-Pot Synthesis via Tandem Reactions

Advanced methodologies combine nitration, esterification, and substitution in a single reactor, reducing purification steps. For example:

- Nitration-Esterification : HNO₃/H₂SO₄ in methanol (0°C, 2 hours).

- In Situ Substitution : Add pyrrolidine/Et₃N directly post-esterification.

Total Yield : 62–68%.

Spectroscopic Characterization and Validation

¹H NMR Analysis

Mass Spectrometry

Comparative Analysis of Synthetic Routes

| Method | Steps | Total Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Stepwise NAS | 3 | 72 | 98 | High |

| One-Pot Tandem | 2 | 65 | 95 | Moderate |

| Metal-Catalyzed Amination | 4 | 58 | 90 | Low |

The stepwise approach balances yield and scalability, whereas one-pot methods favor rapid synthesis at slightly reduced yields.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

1.2.1. Nitro Group Reduction

The nitro group at position 5 can be reduced to an amine using catalytic hydrogenation. For example:

-

Reaction Conditions : Pd/C catalyst, hydrogen gas, methanol solvent, room temperature, 4–18 hours .

-

Mechanism : The nitro group undergoes hydrogenation to form a primary amine, which may facilitate further reactions (e.g., alkylation or acylation).

1.2.2. Ester Hydrolysis

The methyl ester at position 3 can be hydrolyzed to a carboxylic acid under acidic or basic conditions:

1.2.3. Pyrrolidine Ring Substitution

The pyrrolidine ring at position 6 undergoes electrophilic substitution reactions:

-

Alkylation/Acylation : Reaction with alkyl halides (e.g., CH₃I) or acyl chlorides (e.g., SOCl₂) under basic conditions .

-

Example : Substitution with a methyl group yields N-methylpyrrolidine derivatives.

1.2.4. Cycloaddition Reactions

Nitropyridines can participate in 1,3-dipolar cycloadditions (e.g., with azomethine ylides) to form fused heterocycles:

-

Conditions : Azomethine ylide, elevated temperatures, solvent (e.g., DCM) .

-

Mechanism : The nitro group acts as an electron-deficient partner, enabling dipolar cycloaddition .

2.1. Spectroscopic Characterization

| Technique | Key Observations |

|---|---|

| ¹H NMR | δ 8.57 (C(4)-H), δ 9.00 (C(6)-H), δ 3.85 (CO₂CH₃) . |

| HRMS | [M+H]+: 330.0330 (calculated), 330.0332 (observed) . |

| (Data from analogous nitropyridine derivatives ) |

2.2. Mechanistic Considerations

-

Directing Effects : The nitro group (strongly electron-withdrawing) deactivates the pyridine ring, favoring meta substitution. The pyrrolidine ring (electron-donating via lone pairs) may activate adjacent positions.

-

Reactivity : The ester group at position 3 is less reactive than the nitro group, which dominates substitution patterns.

Comparative Analysis with Related Compounds

Scientific Research Applications

Antimicrobial Activity

The compound has been studied for its antimicrobial properties, which are essential in the context of increasing antibiotic resistance. Research indicates that pyridine derivatives, including those similar to methyl 5-nitro-6-(pyrrolidin-1-YL)pyridine-3-carboxylate, exhibit notable antibacterial activity against various strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa .

Case Study: Antimicrobial Screening

A study conducted by Tamilvendan et al. synthesized various pyridine derivatives and tested their antimicrobial efficacy. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating their potential as new antimicrobial agents .

Anticancer Properties

This compound has also been evaluated for its anticancer activities. Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including liver (HepG2), prostate (DU145), and breast (MCF-7) cancer cells .

Case Study: Cytotoxicity Assessment

In a study published in Molecules, researchers synthesized methoxypyridine derivatives and assessed their cytotoxicity against multiple cancer cell lines. The findings revealed promising antiproliferative effects, suggesting that this compound could be a valuable scaffold for developing new anticancer drugs .

Anti-inflammatory Effects

The anti-inflammatory potential of pyridine-based compounds is another area of interest. Research has shown that certain derivatives can inhibit inflammatory pathways, making them candidates for treating inflammatory diseases .

Case Study: Anti-inflammatory Mechanisms

A review of pyridine derivatives highlighted their ability to modulate inflammatory responses through various mechanisms, including the inhibition of pro-inflammatory cytokines and enzymes involved in inflammation . This positions this compound as a potential therapeutic agent for inflammatory conditions.

Summary Table of Applications

Mechanism of Action

The mechanism of action of Methyl 5-nitro-6-(pyrrolidin-1-yl)pyridine-3-carboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects .

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

Substituent Analysis and Structural Analogues

The compound’s pyridine core is modified with three distinct functional groups, each influencing its physicochemical and biological properties. Key comparisons with structurally related compounds are outlined below:

Table 1: Structural and Functional Comparison

Electronic and Steric Effects

- Pyrrolidinyl vs. Propylamino Substituents: The cyclic pyrrolidinyl group in the target compound introduces rigidity and bulkiness compared to the linear propylamino group in its analogue (CAS: 1820613-80-6). This steric difference may enhance binding specificity in enzyme cavities, as cyclic amines often provide better conformational stability .

Functional Group Impact on Bioactivity

- Ester vs. Carboxylic Acid : The methyl carboxylate in the target compound offers lipophilicity, favoring membrane permeability, whereas carboxylic acid derivatives (e.g., 2-fluoro-6-(pyrrolidin-1-yl)isonicotinic acid ) may engage in stronger hydrogen bonding with enzymes like InhA, albeit with reduced bioavailability.

- Heterocyclic Variations: Compounds such as Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate incorporate fused heterocycles, which could alter binding modes in biological targets compared to the monocyclic pyridine scaffold of the target compound.

Docking and Enzymatic Interactions

Evidence from molecular docking studies of pyridine derivatives highlights the importance of substituent length and hydrophobicity. For instance, longer alkyl chains enhance interactions with hydrophobic residues in enzyme cavities (e.g., InhA), as seen in natural substrates like long-chain fatty acids .

Biological Activity

Methyl 5-nitro-6-(pyrrolidin-1-YL)pyridine-3-carboxylate is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

- Chemical Name : this compound

- CAS Number : 1820639-75-5

- Molecular Formula : C11H13N3O4

- Molecular Weight : 253.24 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyridine derivatives, including this compound. The compound has shown promising activity against various bacterial strains, particularly Gram-positive bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 3.12 μg/mL |

| Escherichia coli | 12.5 μg/mL |

These results suggest that the compound may serve as a lead structure for developing new antibacterial agents, especially in the context of rising antibiotic resistance .

Antifungal Activity

In addition to its antibacterial properties, this compound has been evaluated for antifungal activity. It demonstrated effective inhibition against several fungal strains, showcasing its broad-spectrum antimicrobial potential.

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the nitro group plays a crucial role in its activity by participating in redox reactions and potentially disrupting cellular processes in target organisms .

Case Studies and Research Findings

-

Study on Antibacterial Properties :

A study published in MDPI assessed various pyridine derivatives' antibacterial activities, including this compound. The findings indicated significant inhibition against Staphylococcus aureus and Escherichia coli, with MIC values lower than those of standard antibiotics like ciprofloxacin . -

Research on Structural Modifications :

Investigations into structural modifications of pyrrolidine-containing compounds have revealed enhanced biological activities. Modifications at the pyridine ring can lead to increased potency and selectivity against specific bacterial strains . This suggests a pathway for optimizing this compound for better therapeutic efficacy.

Q & A

Q. Basic

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) quantifies purity (>98%).

- TLC : Monitor reaction progress using silica gel plates.

Q. Advanced

- Stability studies : Accelerated degradation under stress conditions (heat, light, pH) identifies labile groups (e.g., nitro or ester).

- LC-MS/MS : Detects trace degradation products (e.g., demethylation or nitro reduction) .

How does the nitro group influence reactivity in downstream applications?

Advanced

The nitro group is electron-withdrawing, activating the pyridine ring for nucleophilic substitution or reduction. However:

- Reduction risks : Catalytic hydrogenation (H₂/Pd-C) may reduce nitro to amine, altering biological activity.

- Photolability : UV exposure can degrade nitro groups, necessitating dark storage.

Controlled reduction with NaBH₄/CuCl₂ preserves the ester and pyrrolidine moieties .

What are common contradictions in reported biological activity data?

Advanced

Discrepancies arise from:

- Impurity bias : Residual solvents or byproducts (e.g., de-esterified products) may skew assay results.

- Solvent effects : DMSO used in biological assays can alter compound solubility or stability.

Resolution : - Validate purity via orthogonal methods (HPLC, NMR).

- Use standardized solvent systems (e.g., PBS/ethanol) for dose-response studies .

How is the compound applied in medicinal chemistry research?

Q. Basic

- Pharmacophore modeling : The nitro and ester groups are probed for interactions with target proteins (e.g., kinases or GPCRs).

- SAR studies : Modifying pyrrolidine substituents or ester groups to optimize potency/selectivity.

Q. Advanced

- Prodrug design : Hydrolysis of the methyl ester in vivo releases the carboxylic acid, enhancing bioavailability.

- Target engagement assays : Fluorescence polarization or SPR quantify binding affinities .

What computational tools predict its reactivity or metabolism?

Q. Advanced

- ADMET prediction : Software like SwissADME forecasts metabolic pathways (e.g., CYP450-mediated oxidation).

- Docking simulations : AutoDock Vina models interactions with enzymatic active sites, guiding structural optimization .

How to resolve low yields in pyrrolidine substitution reactions?

Advanced

Low yields may stem from steric hindrance at position 6. Solutions:

- Microwave-assisted synthesis : Enhances reaction efficiency (e.g., 100°C, 30 min).

- Alternative leaving groups : Replace halogens with triflates for better displacement kinetics .

What are the challenges in scaling up synthesis?

Q. Advanced

- Exothermic nitration : Requires precise temperature control to prevent decomposition.

- Pyrrolidine handling : Moisture-sensitive reactions necessitate anhydrous conditions.

Mitigation : - Use flow chemistry for nitration to improve safety and reproducibility.

- Employ Schlenk techniques for moisture-sensitive steps .

How does the compound compare to structurally related pyridine derivatives?

Basic

Analogues like Ethyl 2-methyl-5-nitro-3-pyridinecarboxylate (CAS 51984-71-5) share similar reactivity but differ in ester size and substitution patterns, affecting solubility and bioactivity .

Q. Advanced

- Electronic effects : Methyl esters vs. ethyl esters alter logP values, influencing membrane permeability.

- Steric effects : Bulky pyrrolidine substituents may hinder target binding compared to smaller amines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.